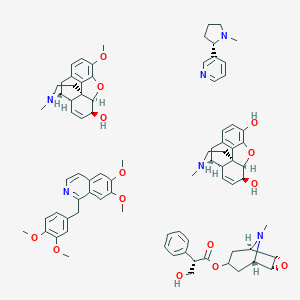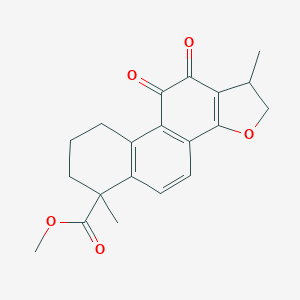
Trijuganone C
Descripción general
Descripción
Trijuganone C is a new diterpenoid related to methyltanshinonate. It is a red needle crystal with the molecular formula C20H20O5 . It is a natural product found in Salvia miltiorrhiza .
Synthesis Analysis
Trijuganone C is a natural product extracted from Salvia miltiorrhiza . The specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The structure of Trijuganone C has been proved to be 15, 16-dihydromethyltanshinoate by spectroscopic and chemical means . Its molecular weight is 340.37 . More detailed structural analysis can be found on PubChem .
Physical And Chemical Properties Analysis
Trijuganone C is a red needle crystal with the molecular formula C20H20O5 and a molecular weight of 340.37 . More detailed physical and chemical properties can be found on PubChem .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Trijuganone C has been shown to have significant antiproliferative activities against human leukemia cells such as HL-60, Jurkat, and U937. This compound inhibits the proliferation of cancer cells through induction of apoptosis mediated by mitochondrial dysfunction and caspase activation .
Mecanismo De Acción
Target of Action
Trijuganone C, a natural product extracted from Salvia miltiorrhiza, primarily targets cancer cells . It is known to inhibit the proliferation of these cells
Mode of Action
Trijuganone C interacts with its targets (cancer cells) by inducing apoptosis . This process is mediated by mitochondrial dysfunction and caspase activation . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells. Mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspases, the enzymes that carry out the cell death process.
Biochemical Pathways
These include the intrinsic (mitochondrial) pathway, which is evidently involved given the mention of mitochondrial dysfunction . Downstream effects of these pathways include the activation of caspases and the ultimate death of the cancer cell.
Result of Action
The primary result of Trijuganone C’s action is the inhibition of cancer cell proliferation . By inducing apoptosis, Trijuganone C effectively leads to the death of cancer cells, preventing their continued growth and spread.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSRFIUTJVJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928915 | |
| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trijuganone C | |
CAS RN |
135247-94-8 | |
| Record name | Trijuganone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Trijuganone C in inducing apoptosis in human leukemia cells?
A1: Trijuganone C exerts its antiproliferative effects by triggering apoptosis in human leukemia cells through the mitochondrial dysfunction pathway. [] The compound activates Bid and Bax proteins, leading to a disruption in the mitochondrial membrane potential. [] This disruption subsequently triggers the release of cytochrome c from the mitochondria into the cytosol. [] Furthermore, Trijuganone C activates caspase-3, -8, and -9, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP). [] Interestingly, Trijuganone C doesn't appear to affect the levels of Bcl-2 and Bcl-xL. []
Q2: What is the chemical structure of Trijuganone C and how was it elucidated?
A2: Trijuganone C is a diterpenoid with the molecular formula C20H20O5. [] Its structure was determined to be 15,16-dihydromethyltanshinoate through spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), and chemical methods. [] This research established that Trijuganone C belongs to the tanshinone family of diterpenes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
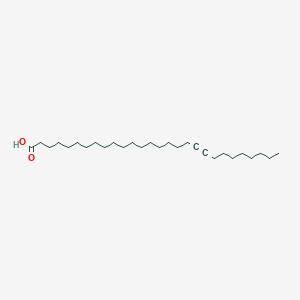
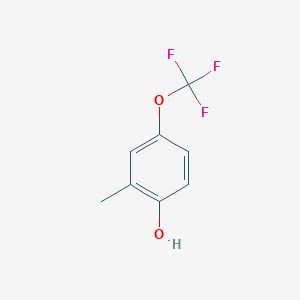
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
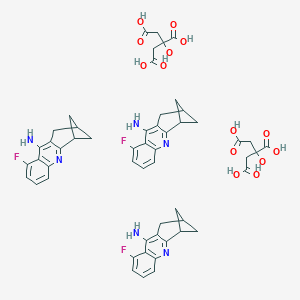






![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

